REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([N+:17]([O-])=O)[C:8]([O:15][CH3:16])=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[C:1]([C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:12])=[O:13])[C:8]([O:15][CH3:16])=[C:7]([CH:6]=1)[NH2:17])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
5-tert-butyl-1-methanesulphonyl-2-methoxy-3-nitro-benzene
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Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)S(=O)(=O)C)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
is shaken for 6 h at ambient temperature under a hydrogen atmosphere (50 psi)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(N)C1)OC)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |